(2R,3R,4S,5R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane (2R,3R,4S,5R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16555842
InChI: InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31?,32-,33+,34-,35-/m1/s1
SMILES:
Molecular Formula: C35H38O6
Molecular Weight: 554.7 g/mol

(2R,3R,4S,5R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane

CAS No.:

Cat. No.: VC16555842

Molecular Formula: C35H38O6

Molecular Weight: 554.7 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R,4S,5R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane -

Specification

Molecular Formula C35H38O6
Molecular Weight 554.7 g/mol
IUPAC Name (2R,3R,4S,5R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Standard InChI InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31?,32-,33+,34-,35-/m1/s1
Standard InChI Key IXEBJCKOMVGYKP-QMJUWMABSA-N
Isomeric SMILES CO[C@H]1[C@@H]([C@H]([C@@H](C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Canonical SMILES COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound features a tetrahydropyran core with substituents at positions 2, 3, 4, 5, and 6. Key structural elements include:

  • Methoxy group at C2.

  • Three benzyl ether groups at C3, C4, and C5.

  • Phenylmethoxymethyl group at C6.

The stereochemistry is defined by the (2R,3R,4S,5R) configuration, which dictates the spatial arrangement of substituents and influences reactivity in synthetic pathways.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₃₅H₃₈O₆
Molecular Weight554.7 g/mol
IUPAC Name(2R,3R,4S,5R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Stereochemical Descriptors2R, 3R, 4S, 5R
Canonical SMILESCOC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Synthetic Relevance and Pathways

Role as a Protected Intermediate

The compound’s benzyl ether groups serve as protective moieties for hydroxyl functions during oligosaccharide synthesis. Benzyl groups are preferred due to their stability under acidic and basic conditions, enabling selective deprotection in multi-step syntheses .

Synthetic Routes

A plausible synthesis involves:

  • Benzylation of a Sugar Precursor: Starting with a reducing sugar (e.g., glucose or galactose), sequential benzylation using benzyl bromide and a base (e.g., NaH) protects hydroxyl groups.

  • Methylation at C2: Introduction of the methoxy group via Williamson ether synthesis with methyl iodide.

  • Functionalization at C6: Attachment of the phenylmethoxymethyl group through nucleophilic substitution or Mitsunobu reaction.

Table 2: Comparison with Related Protected Sugars

CompoundMolecular FormulaKey DifferencesApplication
Tetra-O-benzyl-D-glucopyranose C₃₄H₃₆O₆Lacks methoxy and C6 extensionGlycosylation studies
Ethynyl-Linked Oxane Derivative C₆₃H₆₄O₁₀Ethynyl spacer for conjugationDendrimer and polymer synthesis

Research Challenges and Limitations

Stereochemical Control

Achieving the correct (2R,3R,4S,5R) configuration demands precise asymmetric synthesis or enzymatic methods, which are often low-yielding.

Solubility and Stability

The high hydrophobicity of benzyl groups limits aqueous solubility, complicating biological assays. Additionally, acid-labile benzyl ethers require careful handling to prevent premature deprotection .

Lack of In Vivo Data

No studies have evaluated the compound’s pharmacokinetics or toxicity, restricting its translational potential.

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